molecular formula C15H17N3O3 B8727699 (Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate

(Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate

Cat. No.: B8727699
M. Wt: 287.31 g/mol
InChI Key: IKAIZDXPGSOPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate is a complex organic compound that features a diazonium group and a piperidine ring substituted with a phenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylmethoxycarbonyl Group: This step involves the protection of the piperidine nitrogen using a phenylmethoxycarbonyl chloride in the presence of a base.

    Formation of the Diazonium Group: The diazonium group is introduced by diazotization of an amine precursor using sodium nitrite and hydrochloric acid under cold conditions.

    Formation of the Ethenolate Group: The final step involves the formation of the ethenolate group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazonium group, leading to the formation of azo compounds.

    Reduction: Reduction of the diazonium group can yield the corresponding amine.

    Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.

Major Products Formed

    Azo Compounds: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying various organic reaction mechanisms.

Biology and Medicine

    Drug Development: Potential use as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Biological Probes: Can be used in the development of probes for studying biological systems.

Industry

    Dye and Pigment Production: The diazonium group can be used in the synthesis of azo dyes and pigments.

    Material Science:

Mechanism of Action

The mechanism of action of (Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate depends on its specific application. In chemical reactions, the diazonium group is highly reactive and can participate in various transformations. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate: Unique due to the presence of both a diazonium group and a piperidine ring.

    N-phenylmethoxycarbonylpiperidine: Lacks the diazonium group, making it less reactive in certain chemical reactions.

    Diazonium Salts: Generally more reactive but lack the piperidine ring, limiting their applications in certain contexts.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

benzyl 4-(2-diazoacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H17N3O3/c16-17-10-14(19)13-6-8-18(9-7-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2

InChI Key

IKAIZDXPGSOPQV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C=[N+]=[N-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chlorocarbonyl-piperidine-1-carboxylic acid benzyl ester (43 g, 0.15 mol) in dichloromethane (300 mL) was treated with (trimethylsilyl)diazomethane (2.0 M in hexanes, 150 mL, 0.31 mol) over 15 min. The reaction mixture was stirred at ambient temperature for 18 hours and the mixture was concentrated to afford crude 4-(2-diazo-acetyl)-piperidine-1-carboxylic acid benzyl ester (44 g), which was used without further purification.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.